7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile 7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 922522-98-3
VCID: VC18983785
InChI: InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)19(23-18(15)21)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23)
SMILES:
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile

CAS No.: 922522-98-3

Cat. No.: VC18983785

Molecular Formula: C19H17N5O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile - 922522-98-3

Specification

CAS No. 922522-98-3
Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
IUPAC Name 7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile
Standard InChI InChI=1S/C19H17N5O/c20-12-15-17-14(6-7-16(22-17)13-4-2-1-3-5-13)19(23-18(15)21)24-8-10-25-11-9-24/h1-7H,8-11H2,(H2,21,23)
Standard InChI Key NLRDOZMLZXMBCF-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile is C₁₉H₁₇N₅O, with a molecular weight of 331.4 g/mol. Key structural features include:

  • 1,6-Naphthyridine core: A bicyclic system with nitrogen atoms at positions 1 and 6.

  • Morpholino substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and target binding.

  • Phenyl and cyano groups: Enhances hydrophobic interactions and electronic properties.

The IUPAC name is 7-amino-5-morpholin-4-yl-2-phenyl-1,6-naphthyridine-8-carbonitrile, and its SMILES representation is C1COCCN1C2=NC(=C(C3=C2C=CC(=N3)C4=CC=CC=C4)C#N)N .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7-amino-5-(morpholin-4-yl)-2-phenyl-1,6-naphthyridine-8-carbonitrile involves multi-step reactions:

  • Core Formation: Friedländer condensation or Smiles rearrangement to construct the 1,6-naphthyridine scaffold .

  • Functionalization:

    • Introduction of the morpholino group via nucleophilic substitution.

    • Cyanation at C8 using potassium cyanide or trimethylsilyl cyanide.

    • Amination at C7 through reduction of nitro intermediates or direct substitution .

A representative synthesis route is:

1,3-Dichloro-1,6-naphthyridineMorpholine5-Morpholino IntermediateCyanogen Bromide8-Cyano DerivativeNH3Final Product\text{1,3-Dichloro-1,6-naphthyridine} \xrightarrow{\text{Morpholine}} \text{5-Morpholino Intermediate} \xrightarrow{\text{Cyanogen Bromide}} \text{8-Cyano Derivative} \xrightarrow{\text{NH}_3} \text{Final Product}

Key Challenges

  • Aldehyde Oxidase (AO) Metabolism: The 1,6-naphthyridine core is susceptible to AO-mediated oxidation, leading to inactive metabolites like C5-hydroxylated derivatives .

  • Stereochemical Control: Ensuring regioselectivity during functionalization requires careful optimization of reaction conditions .

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits dual inhibition of CDK8/CDK19, kinases involved in transcriptional regulation and oncogenic signaling (e.g., Wnt/β-catenin) . Key findings:

  • Binding Mode: The morpholino group interacts with Lys52 via hydrogen bonding, while the phenyl group forms π-cation interactions with Arg356 .

  • Potency: IC₅₀ values in the nanomolar range (5–33 nM) for CDK8/19, comparable to reference inhibitors like CCT251545 .

ParameterValue (CDK8)Value (CDK19)
IC₅₀ (nM)56
Selectivity (Kinome)>250 kinases>250 kinases

Pharmacokinetic and Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Moderate (0.1–1 mg/mL) due to the hydrophobic phenyl group.

  • Metabolic Stability: Low in hepatic microsomes (Cl₍ᵢₙₜ₎ >50 mL/min/kg) owing to AO-mediated oxidation .

In Vivo Performance

  • Oral Bioavailability: <20% in murine models due to efflux transporter affinity (e.g., P-gp) .

  • Half-Life: ~2–4 hours, necessitating twice-daily dosing for sustained activity .

Comparative Analysis with Analogues

CompoundCDK8 IC₅₀ (nM)Metabolic Stability (Cl₍ᵢₙₜ₎)Key Structural Difference
Target Compound545 mL/min/kgC8-Cyano, C7-Amino
CCT251545830 mL/min/kgSpirolactam at C5
Senexin A1560 mL/min/kgTrifluoromethyl at C3

The C7-amino and C8-cyano groups enhance kinase affinity but reduce metabolic stability compared to spirolactam-containing analogues .

Future Directions

  • AO Resistance: Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to block oxidation .

  • Prodrug Development: Mask the amino group as a phosphate ester to improve oral absorption .

  • Therapeutic Expansion: Evaluate efficacy in colorectal cancer models with dysregulated Wnt signaling .

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